molecular formula C23H28N4O2 B2863686 Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 573669-90-6

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2863686
CAS No.: 573669-90-6
M. Wt: 392.503
InChI Key: QXRWTYKHXFRJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, specifically in targeting tumors with defects in the p53 pathway.

Scientific Research Applications

Neurological Research

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate has been studied for its effects on neurological functions. Research on similar quinoline derivatives, such as T-82, indicates their potential in ameliorating memory impairment caused by acetylcholinergic dysfunction (Isomae et al., 2003). Another study on 2-(4-phenylpiperidino)cyclohexanol, a structural analog, highlights its binding to unique recognition sites in the rat brain associated with cholinergic nerve terminals, suggesting implications for understanding neurotransmitter transport and related neurological disorders (Marien et al., 1987).

Chemical Synthesis and Modification

This compound is relevant in the field of organic chemistry, particularly in the synthesis and modification of complex molecules. Studies demonstrate the lithiation and side-chain substitution of related quinoxaline derivatives, offering methods for creating diverse molecular structures with potential pharmaceutical applications (Smith et al., 2003). Additionally, the compound's structural framework is explored in the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives, highlighting its versatility in green chemistry applications (Lei et al., 2011).

Corrosion Inhibition

Research on quinoxalines, including structural analogs of this compound, suggests their potential as corrosion inhibitors. A study focusing on quantum chemical calculations of quinoxalines revealed their effectiveness in inhibiting copper corrosion, which may be relevant for industrial applications (Zarrouk et al., 2014).

Catalytic and Biological Activity

The compound's framework is also significant in catalysis and biological activity research. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, which are structurally related, show high catalytic activity in hydrocarbon oxidation and demonstrate varying levels of cytotoxicity in cancer cell lines, suggesting potential biomedical applications (Palion-Gazda et al., 2021).

Properties

IUPAC Name

cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-8-7-13-27(15-16)22-21(25-19-11-5-6-12-20(19)26-22)18(14-24)23(28)29-17-9-3-2-4-10-17/h5-6,11-12,16-18H,2-4,7-10,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWTYKHXFRJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.